zeta-Stat trisodium

Description

Contextualization of ζ-Stat trisodium (B8492382) within Atypical Protein Kinase C Inhibition Research

The Protein Kinase C family is a group of serine/threonine kinases that are vital in signal transduction. They are categorized into three subfamilies: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). Unlike conventional and novel PKCs, the activation of aPKCs, which include PKCζ and PKC-iota (PKCι), is independent of diacylglycerol and calcium ions. researchgate.net These atypical isoforms are instead regulated by other second messengers and protein-protein interactions, often downstream of phosphoinositide 3-kinase (PI3K) signaling. researchgate.net

The dysregulation of aPKC isoforms has been implicated in the progression of numerous cancers, including melanoma, ovarian cancer, and colorectal cancer. researchgate.netnih.gov This has spurred the development of specific inhibitors to dissect their functions and to explore their therapeutic potential. ζ-Stat trisodium has emerged from this research as a specific small molecule inhibitor of PKCζ. nih.gov Its utility lies in its ability to selectively target PKCζ, thereby allowing researchers to probe the specific roles of this isoform in various cellular contexts, distinguishing its functions from the closely related PKCι. nih.gov

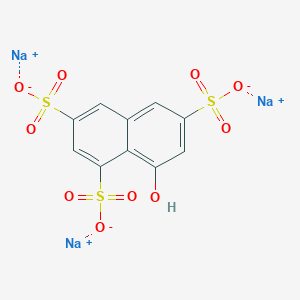

Nomenclature and Academic Identity of ζ-Stat trisodium

ζ-Stat trisodium is identified in the scientific literature and commercial catalogs by several designations. Its systematic chemical name is trisodium 4-hydroxy-1,3,6-naphthalenetrisulfonate. It is also widely known by its synonym, NSC37044 trisodium. nih.gov The compound's identity is further specified by its unique CAS Registry Number: 31894-34-5. nih.gov These identifiers are crucial for the accurate reporting and replication of research findings.

Table 1: Chemical and Physical Properties of ζ-Stat trisodium

| Property | Value |

| Molecular Formula | C₁₀H₅Na₃O₁₀S₃ |

| Molecular Weight | 450.31 g/mol |

| Appearance | Solid Powder |

| Solubility | Soluble in water |

| InChI Key | VQXXRDCDIFAODW-UHFFFAOYSA-K |

| SMILES | [Na+].[Na+].[Na+].[O-]S(=O)(=O)C1=CC(O)=C2C(=CC(=CC2=C1)S([O-])(=O)=O)S([O-])(=O)=O |

Data sourced from publicly available chemical supplier information. nih.gov

Overview of ζ-Stat trisodium as a Molecular Probe in Cellular Signaling

As a specific inhibitor, ζ-Stat trisodium serves as a powerful molecular probe to investigate the intricate signaling pathways modulated by PKCζ. Its primary mechanism of action is the inhibition of the kinase activity of PKCζ, with a reported half-maximal inhibitory concentration (IC₅₀) of 5 µM. nih.gov Notably, it exhibits significant selectivity for PKCζ over the other atypical isoform, PKCι, showing only 13% inhibition of PKCι at a concentration of 20 µM, while inhibiting PKCζ by 51% at 5 µM. nih.gov

This selectivity has enabled researchers to delineate the specific contributions of PKCζ to various cellular processes. For instance, studies have utilized ζ-Stat trisodium to demonstrate the role of PKCζ in the proliferation and survival of melanoma cells. nih.gov Furthermore, it has been instrumental in uncovering the involvement of the PKCζ/Ect2/Rac1 signaling pathway in the invasive behavior of clear cell ovarian carcinoma. researchgate.net By observing the cellular and molecular consequences of PKCζ inhibition by ζ-Stat trisodium, scientists can piece together the complex signaling cascades that drive cancer progression.

Detailed Research Findings

The application of ζ-Stat trisodium in cancer research has yielded significant insights into the role of PKCζ in malignancy. The following sections detail some of the key findings from studies on melanoma and ovarian cancer.

Effects on Cancer Cell Viability and Proliferation

Treatment of cancer cell lines with ζ-Stat trisodium has been shown to reduce cell viability and proliferation in a concentration-dependent manner. This effect has been observed across different cancer types, highlighting the importance of PKCζ in maintaining the proliferative capacity of these malignant cells.

In a study on clear cell ovarian carcinoma (CCOC), ζ-Stat trisodium was shown to significantly decrease the viability of CCOC cell lines TOV21G and ES-2 at a concentration of 10 µM after 72 hours of treatment. researchgate.net In contrast, the viability of a normal endometrial stromal cell line, SHT290, was not significantly affected, suggesting a degree of selectivity for cancer cells. researchgate.net

Table 2: Effect of ζ-Stat trisodium on the Viability of Ovarian Cancer Cell Lines

| Cell Line | Cell Type | Treatment Concentration (µM) | % Decrease in Viability (after 72h) |

| TOV21G | Clear Cell Ovarian Carcinoma | 10 | 37% |

| ES-2 | Clear Cell Ovarian Carcinoma | 10 | 57% |

| SHT290 | Normal Endometrial Stromal | 10 | Negligible |

Data adapted from Smalley et al., 2020. researchgate.net

Similarly, in melanoma cell lines SK-MEL-2 and MeWo, ζ-Stat trisodium significantly decreased cell proliferation at concentrations ranging from 0.1 to 10 µM over a 3-day period. nih.gov

Impact on Apoptosis and Related Signaling Proteins

Beyond inhibiting proliferation, ζ-Stat trisodium has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. This is a critical attribute for a potential anti-cancer agent. In melanoma cell lines SK-MEL-2 and MeWo, treatment with 5 µM ζ-Stat for 3 days led to a significant increase in markers of apoptosis, such as Caspase-3 and cleaved-PARP levels. nih.gov Concurrently, the levels of the anti-apoptotic protein Bcl-2 and total PARP were diminished. nih.gov These findings suggest that the inhibition of PKCζ by ζ-Stat trisodium shifts the cellular balance towards apoptosis.

Modulation of the PKCζ Signaling Cascade

Research utilizing ζ-Stat trisodium has been pivotal in mapping the downstream signaling events of PKCζ. In clear cell ovarian carcinoma, the inhibitor was used to demonstrate that PKCζ is upstream of the Rho GTPase, Rac1, and its guanine (B1146940) nucleotide exchange factor, Ect2. researchgate.net Treatment with ζ-Stat trisodium was found to decrease the activation of the PKC-ζ/Ect2/Rac1 pathway, which in turn reduced the invasive behavior of the cancer cells. researchgate.net Specifically, a 3 µM concentration of ζ-Stat was sufficient to decrease the protein and mRNA expression of RhoA, a key regulator of the cytoskeleton and cell migration. researchgate.net

Table 3: Effect of ζ-Stat trisodium on Key Signaling Proteins

| Cancer Type | Cell Line(s) | Treatment (Concentration, Time) | Effect on Protein Levels |

| Melanoma | SK-MEL-2, MeWo | 5 µM, 3 days | ↓ Phosphorylated PKCζ, ↓ Total PKCζ, ↓ Bcl-2, ↓ PARP, ↑ Caspase-3, ↑ Cleaved-PARP |

| Ovarian Cancer | TOV21G, ES-2 | 3 µM, 72 hours | ↓ RhoA (protein and mRNA) |

Data compiled from publicly available research. researchgate.netnih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H5Na3O10S3 |

|---|---|

Molecular Weight |

450.3 g/mol |

IUPAC Name |

trisodium;8-hydroxynaphthalene-1,3,6-trisulfonate |

InChI |

InChI=1S/C10H8O10S3.3Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;;/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3 |

InChI Key |

VQXXRDCDIFAODW-UHFFFAOYSA-K |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of ζ Stat Trisodium

Established Synthetic Routes for ζ-Stat trisodium (B8492382)

Exploration of Alternative Synthetic Strategies for ζ-Stat trisodium

No alternative synthetic strategies for zeta-Stat trisodium were identified in the reviewed literature. Information regarding the preparation of its core structure, 8-hydroxynaphthalene-1,3,6-trisulfonic acid, mentions processes involving heating with sulfuric acid and sodium hydroxide, and amination reactions, but these are not specific synthetic routes for this compound or its trisodium salt form ontosight.aichemicalbook.com.

Controlled Chemical Derivatization of ζ-Stat trisodium

Investigation of Oxidation Pathways and Their Influence on Biological Activity

No studies were found that investigate the oxidation pathways of this compound or the influence of such pathways on its biological activity.

Analysis of Reduction Reactions Leading to Novel Analogues

No research was identified that analyzes reduction reactions of this compound to produce novel analogues.

Characterization of Nucleophilic Substitution Patterns for Structure-Activity Relationship Studies

While general concepts of nucleophilic substitution, structure-activity relationships (SAR), and their importance in drug discovery are documented libretexts.orgdotmatics.comlibretexts.orgslideshare.netashp.org, no specific studies were found that characterize the nucleophilic substitution patterns of this compound or their impact on its structure-activity relationship.

Elucidation of ζ Stat Trisodium S Molecular Mechanisms of Action

Specific and Atypical Inhibition of Protein Kinase C Zeta (PKC-ζ) by ζ-Stat trisodium (B8492382)

ζ-Stat trisodium is recognized as a specific and atypical inhibitor of Protein Kinase C Zeta (PKC-ζ), a member of the atypical PKC isoform family that plays a crucial role in cell proliferation, survival, and migration. nih.govnih.govresearchgate.netelsevierpure.commedchemexpress.com Its inhibitory action is characterized by a notable potency and a degree of selectivity for its target.

Quantitative Assessment of PKC-ζ Inhibitory Potency (e.g., IC50 determination)

The inhibitory potency of ζ-Stat trisodium against PKC-ζ has been quantified through in vitro kinase assays. These studies have consistently determined the half-maximal inhibitory concentration (IC50) of ζ-Stat trisodium for PKC-ζ to be 5 μM. nih.govnih.govresearchgate.netelsevierpure.commedchemexpress.com At this concentration, ζ-Stat demonstrates a significant 51% inhibition of PKC-ζ activity. nih.govnih.gov This quantitative measure underscores the compound's efficacy in directly targeting the enzymatic function of PKC-ζ.

Investigation of Isoform Selectivity (e.g., differential effects on PKC-ι)

An important aspect of a targeted inhibitor is its selectivity for the intended molecular target over other closely related proteins. Research has shown that ζ-Stat trisodium exhibits a significant degree of selectivity for PKC-ζ over its fellow atypical isoform, PKC-ι. nih.govnih.gov In comparative assays, while ζ-Stat trisodium effectively inhibits PKC-ζ, it shows markedly reduced activity against PKC-ι. Specifically, at a concentration of 20 μM, ζ-Stat trisodium only achieves a 13% inhibition of PKC-ι, demonstrating a clear preferential inhibition of PKC-ζ. nih.govnih.gov

| Target Isoform | Concentration | Percentage Inhibition | IC50 |

|---|---|---|---|

| PKC-ζ | 5 μM | 51% | 5 μM |

| PKC-ι | 20 μM | 13% | Not Determined |

Allosteric or Active Site Binding Mechanism Studies

Investigations into the binding mechanism of ζ-Stat trisodium have utilized computational molecular docking studies, as a crystal structure for PKC-ζ is not available. nih.gov These modeling studies suggest that ζ-Stat trisodium likely binds to a potential allosteric site on PKC-ζ rather than competing with ATP at the active site. nih.govresearchgate.net This is inferred from the observation that ζ-Stat has negligible binding affinity for the ATP binding site. nih.gov The binding at a site distinct from the active site is a characteristic of allosteric inhibition, which can induce a conformational change in the enzyme, thereby reducing its catalytic activity. nih.govresearchgate.net Further in-depth analysis is required to definitively confirm this allosteric binding mechanism. nih.gov

Modulation of Key Intracellular Signaling Pathways by ζ-Stat trisodium

The inhibition of PKC-ζ by ζ-Stat trisodium initiates a cascade of effects on downstream signaling pathways that are critical for the development and progression of certain cancers.

Disruption of the PKC-ζ/Ect2/Rac1 Activation Cascade

One of the well-documented downstream effects of ζ-Stat trisodium is the disruption of the PKC-ζ/Ect2/Rac1 signaling cascade. nih.govnih.govnih.gov PKC-ζ is known to be involved in the activation of Rac Family Small GTPase 1 (Rac1), a key regulator of the cytoskeleton and cell migration, through its interaction with the guanine (B1146940) nucleotide exchange factor, Epithelial Cell Transforming 2 (Ect2). nih.govnih.gov Studies in clear cell ovarian carcinoma have demonstrated that treatment with ζ-Stat leads to a decrease in the activation of the PKC-ζ/Ect2/Rac1 pathway. nih.govnih.gov This disruption, in turn, contributes to a reduction in the invasive behavior of cancer cells. nih.govnih.gov

Reprogramming of Oncogenic Signaling Pathways Critical for Cellular Growth and Survival

By inhibiting PKC-ζ, ζ-Stat trisodium effectively reprograms oncogenic signaling pathways that are fundamental for cellular growth and survival in various cancer types. nih.gov In melanoma cell lines, treatment with ζ-Stat trisodium has been shown to significantly decrease cell proliferation. nih.govmedchemexpress.com For instance, at a concentration of 5 μM, it reduced proliferation by 47.7% in SK-MEL-2 cells and 50.6% in MeWo cells. medchemexpress.com

Furthermore, ζ-Stat trisodium has been observed to induce apoptosis (programmed cell death). This is achieved, in part, by downregulating the TNF-α induced translocation of NF-κB to the nucleus. nih.gov Mechanistically, at a 5 μM concentration, ζ-Stat causes a significant decrease in the levels of both phosphorylated and total PKC-ζ, the anti-apoptotic protein Bcl-2, and PARP. nih.govxcessbio.com Concurrently, it leads to an increase in the levels of the pro-apoptotic protein Caspase-3 and cleaved-PARP, which are markers of apoptosis. nih.govxcessbio.com These findings indicate a significant modulation of signaling pathways that govern cell survival and death.

| Cell Line | Concentration | Effect | Key Molecular Changes |

|---|---|---|---|

| SK-MEL-2 | 5 μM | 47.7% decrease in proliferation | Decreased p-PKC-ζ, total PKC-ζ, Bcl-2, PARP; Increased Caspase-3, cleaved-PARP |

| MeWo | 5 μM | 50.6% decrease in proliferation |

Molecular Interrogations of ζ-Stat trisodium-Target Interactions

The molecular mechanism of ζ-Stat trisodium is centered on its specific inhibition of PKC-ζ, an enzyme implicated in various cellular processes, including cell proliferation, polarity, and oncogenic signaling pathways. nih.govnih.gov Research indicates that ζ-Stat trisodium exhibits a significant inhibitory effect on PKC-ζ, with a reported IC50 of 5 μM, while showing minimal inhibition of the closely related PKC-ι isoform. nih.govmedchemexpress.comselleckchem.com This specificity suggests a unique binding mechanism that can be explored through computational and structural methods.

Computational Molecular Modeling for Binding Affinity and Conformation

In the absence of an experimentally determined crystal structure for PKC-ζ, researchers have employed computational molecular modeling to predict and analyze the binding of ζ-Stat trisodium. nih.govnih.gov This approach utilizes the known amino acid sequence of human PKC-ζ to generate a three-dimensional homology model, often using the crystal structure of the highly similar PKC-ι as a template. nih.gov

Through molecular docking simulations, the binding poses and affinities of ζ-Stat trisodium to the PKC-ζ homology model are estimated. nih.govnih.gov These simulations calculate the estimated free energies of binding (ΔG°), which are expressed in kcal/mol, and from which theoretical dissociation constants (KD) can be derived. researchgate.net A variety of computational methods, including standard precision (SP) and extra precision (XP) docking, as well as more complex techniques like Induced Fit Docking (IFD) and Quantum-Polarized Ligand Docking (QPLD), are used to enhance the accuracy of these predictions. nih.gov

Studies have utilized these computational tools to compare the binding of ζ-Stat trisodium to different potential sites on PKC-ζ, such as the ATP-binding pocket and potential allosteric sites. nih.govresearchgate.net While detailed numerical data from these studies are not always publicly available, the findings consistently suggest that ζ-Stat trisodium has a distinct binding profile. For instance, some reports indicate that ζ-Stat exhibits poor binding to the canonical ATP site, suggesting that its inhibitory action may occur through a non-competitive mechanism, potentially at a unique allosteric pocket. researchgate.net This is supported by experimental data showing its high specificity for PKC-ζ over other kinases. nih.govmedchemexpress.com

Interactive Data Table: Computational Binding Affinity Estimates for ζ-Stat

| Target Protein | Binding Site | Docking Score (kcal/mol, est. ΔG°) | Theoretical KD | Computational Method | Reference |

| PKC-ζ (Homology Model) | ATP Site | Data not publicly available | Data not publicly available | Consensus Docking | nih.govresearchgate.net |

| PKC-ζ (Homology Model) | Allosteric Site | Data not publicly available | Data not publicly available | Consensus Docking | nih.govresearchgate.net |

| PKC-ι | Allosteric Site | Data not publicly available | 1.4 μM (for a related compound, ICA-1S) | Consensus Docking | nih.gov |

Note: Specific binding affinity values for ζ-Stat trisodium from the primary literature are not publicly available. The table reflects the type of data generated in these studies.

Structural Biology Approaches to Delineate Inhibitor-Enzyme Complexes

As no experimental crystal structure of a ζ-Stat trisodium-PKC-ζ complex exists, structural biology insights are primarily derived from the computational homology models mentioned previously. nih.govnih.gov The process of creating a homology model for PKC-ζ involves aligning its amino acid sequence with that of a known template structure, such as PKC-ι (PDB ID: 3A8W). nih.gov Programs like SWISS-MODEL and Schrödinger's Prime are used for this purpose. nih.gov

Once a reliable homology model is generated, it serves as the basis for docking studies to visualize the potential binding mode of ζ-Stat trisodium. nih.gov These models allow for the identification of key amino acid residues in the binding pocket that may interact with the inhibitor. The interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The analysis of these interactions is critical for understanding the basis of the inhibitor's potency and specificity.

The homology model of PKC-ζ reveals a binding pocket whose characteristics can be mapped. For instance, SiteMap analysis can delineate hydrophobic regions, hydrogen bond donor sites, and hydrogen bond acceptor sites within the potential binding area. researchgate.net While specific residues predicted to interact with ζ-Stat trisodium are not detailed in available public reports, the computational approach strongly suggests that the inhibitor settles into a conformation within a specific pocket on the enzyme. The stability of this predicted complex is often further assessed using molecular dynamics (MD) simulations, which simulate the movement of the atoms over time. nih.gov

Interactive Data Table: Key Features of the PKC-ζ Homology Model for Inhibitor Binding Studies

| Feature | Description | Methodology | Reference |

| Template for Homology Model | Human PKC-ι (PDB: 3A8W) | Homology Modeling (Prime, SWISS-MODEL) | nih.gov |

| Sequence Identity to Template | 49.0% | BLAST Search | nih.gov |

| Identified Binding Regions | ATP binding region and a suspected allosteric site | SiteMap Analysis | researchgate.net |

| Key Interacting Residues with ζ-Stat | Not publicly available | Molecular Docking Simulations | nih.govresearchgate.net |

Note: This table summarizes the structural approach used in the absence of an experimental structure. A detailed list of interacting residues is not available in the cited literature.

In Vitro Cellular and Subcellular Research into ζ Stat Trisodium S Effects

Analysis of Cellular Proliferation and Viability in Response to ζ-Stat trisodium (B8492382)

Studies have demonstrated that ζ-Stat trisodium exerts significant inhibitory effects on the proliferation and viability of various cancer cell lines. The compound's mechanism of action appears to involve interference with signaling pathways critical for cell growth and survival.

Inhibitory Effects on Melanoma Cell Lines (e.g., SK-MEL-2, MeWo)

ζ-Stat trisodium has shown a notable capacity to suppress the proliferation of melanoma cells. In experiments involving melanoma cell lines such as SK-MEL-2 and MeWo, treatment with ζ-Stat trisodium resulted in a dose-dependent reduction in cell viability. Specifically, exposure to concentrations ranging from 0.1 to 10 μM over a 72-hour period led to a decrease in cell viability by 40% to 60%. These findings suggest that ζ-Stat trisodium can effectively impede the growth of melanoma cells in vitro vulcanchem.com.

Table 1: Inhibitory Effects of ζ-Stat trisodium on Melanoma Cell Lines

| Cell Line | Treatment Concentration | Duration | Observed Effect | Citation |

| SK-MEL-2 | 0.1–10 μM | 72 hours | 40–60% reduction in cell viability (dose-dependent) | vulcanchem.com |

| MeWo | 0.1–10 μM | 72 hours | 40–60% reduction in cell viability (dose-dependent) | vulcanchem.com |

Impact on Colorectal Cancer Cell Lines (e.g., LoVo)

Research has also evaluated the effects of ζ-Stat trisodium on colorectal cancer models. In the LoVo colorectal adenocarcinoma cell line, ζ-Stat trisodium demonstrated a similar dose-dependent inhibitory effect on cell viability. Treatment with the compound at concentrations between 0.1 and 10 μM for 72 hours resulted in a reduction of cell viability by 40% to 60% vulcanchem.com. Furthermore, ζ-Stat trisodium has been observed to synergize with chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU) in colorectal cancer cells, enhancing DNA damage and significantly impairing cell viability vulcanchem.com.

Table 2: Impact of ζ-Stat trisodium on Colorectal Cancer Cell Lines (LoVo)

| Cell Line | Treatment Concentration | Duration | Observed Effect | Citation |

| LoVo | 0.1–10 μM | 72 hours | 40–60% reduction in cell viability (dose-dependent) | vulcanchem.com |

Evaluation in Clear Cell Ovarian Carcinoma Cell Models

In the context of clear cell ovarian carcinoma (CCOC), studies indicate that ζ-Stat trisodium plays a role in disrupting critical signaling pathways. Research has revealed that ζ-Stat trisodium interferes with the PKC-ζ/Ect2/Rac1 signaling axis, which is known to drive tumor invasion in these models. Molecular docking simulations have further supported this interaction, confirming high-affinity binding of ζ-Stat trisodium to the catalytic domain of PKC-ζ vulcanchem.com.

Induction and Mechanisms of Programmed Cell Death by ζ-Stat Trisodium

Beyond its effects on proliferation, ζ-Stat trisodium has been investigated for its ability to induce programmed cell death (apoptosis) in cancer cells, modulating key molecular markers associated with this process.

Activation of Apoptotic Pathways and Molecular Markers (e.g., Caspase-3, Cleaved-PARP)

ζ-Stat trisodium has been shown to promote apoptosis by influencing the expression and activity of key proteins involved in apoptotic signaling. In cellular studies, treatment with ζ-Stat trisodium at a concentration of 5 μM led to the upregulation of caspase-3 and cleaved poly(ADP-ribose) polymerase (PARP). Both caspase-3 and cleaved PARP are well-established molecular markers indicative of the activation of apoptotic pathways vulcanchem.comglpbio.com.

Modulation of Anti-Apoptotic Protein Expression (e.g., Bcl-2)

In addition to activating pro-apoptotic factors, ζ-Stat trisodium also appears to modulate the expression of anti-apoptotic proteins. Studies have reported that at a concentration of 5 μM, ζ-Stat trisodium downregulates the expression of Bcl-2. Bcl-2 is a prominent anti-apoptotic protein that plays a crucial role in regulating cell survival by inhibiting programmed cell death. Its downregulation by ζ-Stat trisodium suggests a mechanism by which the compound may sensitize cancer cells to apoptosis vulcanchem.comglpbio.com.

Table 3: Modulation of Apoptotic Markers and Proteins by ζ-Stat trisodium

| Molecular Marker | Effect Observed | Experimental Concentration | Duration | Citation |

| Caspase-3 | Upregulated | 5 μM | Not specified | vulcanchem.com, glpbio.com |

| Cleaved-PARP | Upregulated | 5 μM | Not specified | vulcanchem.com, glpbio.com |

| Bcl-2 | Downregulated | 5 μM | Not specified | vulcanchem.com, glpbio.com |

| PKC-ζ | Downregulated (total levels) | 5 μM | Not specified | vulcanchem.com, glpbio.com |

Regulation of Cellular Invasive and Migratory Phenotypes by ζ-Stat trisodium

ζ-Stat trisodium has demonstrated a significant influence on the invasive and migratory capabilities of cancer cells, particularly in ovarian carcinoma models. Its mechanism of action involves the disruption of critical signaling pathways that drive these aggressive cellular behaviors.

Inhibition of Cellular Invasion in Ovarian Carcinoma Models

Studies have identified ζ-Stat trisodium as a disruptor of the PKC-ζ/Ect2/Rac1 signaling axis, which is recognized as a primary driver of tumor invasion in clear cell ovarian carcinoma (CCOC) nih.govnih.gov. By interfering with this pathway, ζ-Stat trisodium effectively reduces the invasive potential of these cancer cells nih.govnih.gov.

Table 1: Impact of ζ-Stat Trisodium on Cellular Invasion and Migration in Ovarian Carcinoma Models

| Cell Type (Model) | Assay Type | ζ-Stat Trisodium Treatment (Concentration) | Key Finding | p-value | t-statistic |

| TOV21G (Ovarian) | Invasion | 10 μM | Drastically decreased invasion compared to control; disruption of PKC-ζ/Ect2/Rac1 signaling axis observed. | 0.002826 | 4.859 |

| TOV21G (Ovarian) | Migration | 10 μM | Drastically decreased migration compared to control. | <0.001 | 6.1887 |

Effects on Cell Adhesion and Migration Dynamics

Beyond invasion, ζ-Stat trisodium also impacts broader cell migration dynamics. Previous studies indicated that ζ-Stat decreased the migratory behaviors of colorectal cancer cells, demonstrating selectivity for PKC-ζ nih.govnih.gov. In ovarian cancer cells (TOV21G), ζ-Stat treatment led to a statistically significant decrease in both invasion and migration nih.gov. Furthermore, ζ-Stat trisodium has been shown to decrease the viability of certain ovarian carcinoma cells, such as ES-2 and TOV21G, while having negligible effects on normal endometrial stromal cells nih.gov.

Table 2: Effects of ζ-Stat Trisodium on Cancer Cell Viability

| Cell Line | Treatment | Concentration | Viability Change | p-value | F-statistic | t-statistic |

| TOV21G | ζ-Stat trisodium | 10 μM | Decreased by 37% | 0.0436 | 4.2461 | -3.058 |

| ES-2 | ζ-Stat trisodium | 10 μM | Decreased by 57% | 0.00363 | 7.2918 | -4.220 |

| SHT290 | ζ-Stat trisodium | 10 μM | No significant effect | N/A | N/A | N/A |

Synergistic Potentiation of Antineoplastic Activity of ζ-Stat Trisodium

ζ-Stat trisodium exhibits potential for synergistic interactions with established chemotherapeutic agents, suggesting its utility in multi-modal therapeutic strategies. Its primary target, PKC-ζ, plays a role in cell survival pathways, making its inhibition a potential sensitizer (B1316253) for cytotoxic treatments vulcanchem.commedchemexpress.com.

Combination Studies with Chemotherapeutic Agents (e.g., 5-Fluorouracil)

ζ-Stat trisodium has been investigated in combination with chemotherapeutic agents like 5-Fluorouracil (5-FU). Studies indicate that this combination can lead to enhanced anti-cancer effects. In colorectal adenocarcinoma cells (LoVo), ζ-Stat trisodium synergized with 5-FU to impair cell viability and promote genotoxic stress, including an increase in reactive oxygen species (ROS) production compared to monotherapy vulcanchem.com. Furthermore, the combination of ζ-Stat trisodium with 5-FU has been observed to enhance DNA damage, leading to a significant reduction in cancer cell viability vulcanchem.com. ζ-Stat trisodium itself is a potent inhibitor of PKC-ζ, with an IC₅₀ of 5 μM in enzymatic assays medchemexpress.com.

Table 3: Synergistic Effects of ζ-Stat Trisodium with 5-Fluorouracil

| Combination | Cell Line | Observed Effect |

| ζ-Stat trisodium + 5-FU | LoVo | Impaired cell viability, promoted genotoxic stress, increased ROS production (2.5-fold vs. monotherapy), enhanced DNA damage, reduced cell viability (>75%). vulcanchem.com |

| ζ-Stat trisodium + 5-FU | General | Synergistic effects observed, leading to decreased cell viability. glpbio.com |

Exploration of Multi-Modal Therapeutic Strategies

The concept of multi-modal therapeutic strategies is central to overcoming cancer resistance and improving treatment outcomes. While research into multi-modal approaches in cancer therapy is extensive, specific published studies detailing the integration of ζ-Stat trisodium into such complex strategies were not identified within the scope of this review. However, the compound's ability to inhibit key signaling pathways involved in cell survival and its synergistic potential with chemotherapy suggest that it could be a component in future multi-modal treatment designs.

Advanced Research Methodologies and Analytical Techniques for ζ Stat Trisodium Studies

Computational and Bioinformatics Approaches

Computational and bioinformatics tools provide significant insights into the molecular interactions of ζ-Stat trisodium (B8492382), enabling predictive analysis of its binding mechanisms and the identification of potential new targets.

Molecular Docking Simulations for Compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of ζ-Stat trisodium, docking simulations are utilized to understand its binding mechanism to its primary target, PKC-ζ. Research has employed these simulations to investigate how ζ-Stat trisodium interacts with the protein's binding site, providing a structural basis for its inhibitory activity. nih.gov These studies are crucial for determining the specific amino acid residues involved in the interaction and for the rational design of more potent and selective inhibitors in the future.

Virtual Screening Platforms for Identifying Related Targets or Inhibitors

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of ζ-Stat trisodium, virtual screening platforms can be used to identify other potential protein targets beyond PKC-ζ. This helps in understanding the broader biological effects of the compound and its potential off-target interactions. nih.gov Furthermore, these platforms can be used to screen for other novel compounds that may have similar inhibitory profiles to ζ-Stat trisodium, potentially leading to the discovery of new therapeutic agents. nih.gov

Biochemical and Proteomic Assays

Biochemical and proteomic assays are fundamental to characterizing the functional effects of ζ-Stat trisodium on cellular processes. These experimental techniques validate computational predictions and provide quantitative data on the compound's activity.

Protein Expression Profiling via Western Blot Analysis

Western blot analysis is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. Studies have utilized Western blotting to measure the effect of ζ-Stat trisodium on the expression levels of key proteins in various cell lines, such as melanoma and clear cell ovarian carcinoma. nih.govdcchemicals.com For instance, treatment of SK-MEL-2 and MeWo melanoma cells with ζ-Stat trisodium resulted in a significant decrease in the levels of both total and phosphorylated PKC-ζ. medchemexpress.comxcessbio.comdcchemicals.com Additionally, these analyses have shown that ζ-Stat can modulate the levels of proteins involved in apoptosis and cell signaling, such as Bcl-2, PARP, and Caspase-3, as well as proteins in the PKC-ζ/Ect2/Rac1 activation pathway. medchemexpress.comxcessbio.comnih.gov

Below is a table summarizing the observed changes in protein expression in SK-MEL-2 and MeWo cells following treatment with 5 µM ζ-Stat trisodium for 3 days. medchemexpress.comdcchemicals.com

| Protein | Change in Expression Level | Cell Line(s) |

| Phosphorylated PKC-ζ | Decreased | SK-MEL-2, MeWo |

| Total PKC-ζ | Decreased | SK-MEL-2, MeWo |

| Bcl-2 | Decreased | SK-MEL-2, MeWo |

| PARP | Decreased | SK-MEL-2, MeWo |

| Caspase-3 | Increased | SK-MEL-2, MeWo |

| Cleaved-PARP | Increased | SK-MEL-2, MeWo |

Enzyme Activity Assays for Kinase Inhibition

Enzyme activity assays are essential for quantifying the inhibitory potency of compounds like ζ-Stat trisodium. For protein kinases, these assays measure the transfer of a phosphate (B84403) group from ATP to a substrate. The inhibitory concentration (IC50) value for ζ-Stat trisodium against PKC-ζ has been determined to be 5 µM. medchemexpress.comacetherapeutics.combioscience.co.ukxcessbio.comglpbio.com This indicates the concentration of the compound required to inhibit 50% of the PKC-ζ enzyme activity. Furthermore, these assays have demonstrated the specificity of ζ-Stat trisodium. At a concentration of 20 µM, it shows only 13% inhibition of a related kinase, PKC-ι, while significantly inhibiting PKC-ζ by 51% at a much lower concentration of 5 µM. medchemexpress.comxcessbio.comdcchemicals.com

The table below presents the kinase inhibition data for ζ-Stat trisodium.

| Target Kinase | IC50 | Percent Inhibition |

| PKC-ζ | 5 µM | 51% at 5 µM |

| PKC-ι | Not specified | 13% at 20 µM |

Protein-Protein Interaction Studies (e.g., GST Pull-Down)

Understanding how ζ-Stat trisodium affects the formation of protein complexes is crucial for deciphering its impact on signaling cascades. Glutathione S-transferase (GST) pull-down assays are a common in vitro method used to study protein-protein interactions. Research on clear cell ovarian carcinoma has utilized GST pull-down assays to investigate the effect of ζ-Stat trisodium on the PKC-ζ signaling pathway. nih.gov These studies can confirm whether the binding of ζ-Stat to PKC-ζ disrupts its interaction with other proteins, such as Ect2, thereby inhibiting downstream signaling events that contribute to cellular processes like invasion. nih.gov

Molecular Biological and Genetic Techniques

Molecular and genetic techniques are fundamental in dissecting the specific pathways affected by ζ-Stat trisodium and validating its intended molecular target.

Gene Expression Analysis (e.g., End-Point PCR)

Gene expression analysis is utilized to determine how ζ-Stat trisodium influences the transcription of target genes. End-point Polymerase Chain Reaction (PCR) is one of the methods employed in these studies. nih.gov This technique allows for the amplification and qualitative assessment of specific mRNA sequences, providing insight into whether the compound upregulates or downregulates gene expression.

In studies involving clear cell ovarian carcinoma (CCOC), end-point PCR was part of the methodological toolkit used to investigate the effects of ζ-Stat on the PKC-ζ signaling cascade. nih.govresearchgate.net Research demonstrated that treatment with ζ-Stat could lead to a decrease in the mRNA expression of specific downstream effectors. For instance, in TOV21G cells, a 3 μM concentration of ζ-Stat was shown to reduce the mRNA expression of RhoA, suggesting that the compound's influence extends to the genomic level, impacting the expression of proteins involved in cytoskeletal organization and cell signaling. nih.gov

Gene Knockdown/Knockout Strategies to Validate Target Specificity

Validating that a compound's effects are due to its interaction with a specific target is a crucial step in its characterization. Genetic strategies such as gene knockdown (e.g., using RNA interference or RNAi) and gene knockout (e.g., using CRISPR) are considered definitive methods for target validation. nih.govhorizondiscovery.com These techniques work by reducing or eliminating the expression of the target protein, allowing researchers to see if this phenocopies the effects of the chemical inhibitor. nih.gov If the effects of the genetic intervention mirror those of the compound, it provides strong evidence that the compound acts through that specific target. horizondiscovery.com

In the context of ζ-Stat trisodium, its target is the atypical protein kinase C-zeta (PKC-ζ). medchemexpress.comacetherapeutics.com Studies have demonstrated that ζ-Stat selectively decreases the protein expression of PKC-ζ without significantly affecting the closely related PKC-ι isoform. nih.gov This selective reduction in protein level by the chemical inhibitor itself acts as a "chemical knockdown," providing evidence of its specificity. nih.gov A complementary genetic approach would involve using siRNA to specifically silence the PRKCZ gene (which codes for PKC-ζ). The goal would be to confirm that this genetic knockdown replicates the cellular outcomes observed with ζ-Stat treatment, such as decreased invasion, thereby validating PKC-ζ as the specific target. horizondiscovery.com

Advanced Cellular Assays and Imaging

A suite of advanced cellular assays is used to quantify the phenotypic effects of ζ-Stat trisodium on cancer cells, including its impact on viability, migration, and programmed cell death.

High-Throughput Cell Viability and Proliferation Assays

High-throughput screening (HTS) assays are essential for efficiently evaluating the effect of compounds on cell viability and proliferation. promega.com These assays often rely on metabolic indicators in viable cells, such as the reduction of a tetrazolium salt (e.g., MTT, WST-1) to a colored formazan (B1609692) product or the quantification of ATP levels using luciferase-based systems (e.g., CellTiter-Glo®). abcam.comsigmaaldrich.comnih.gov

Studies on ζ-Stat trisodium have employed such assays to quantify its anti-proliferative effects across various cancer cell lines. medchemexpress.comxcessbio.com For example, WST-1 assays were utilized after 72 hours of treatment to measure cell viability in ovarian cancer cells. researchgate.net Research has shown that ζ-Stat significantly decreases the proliferation of melanoma cell lines SK-MEL-2 and MeWo. medchemexpress.com Furthermore, when used in combination with 5-fluorouracil (B62378), ζ-Stat was able to decrease the viability of LoVo colorectal cancer cells by more than 75%. xcessbio.com

Table 1: Effect of ζ-Stat trisodium on Cancer Cell Proliferation

| Cell Line | Cancer Type | Concentration (µM) | Proliferation Decrease (%) | Source(s) |

| SK-MEL-2 | Melanoma | 5 | 47.7 | medchemexpress.com |

| MeWo | Melanoma | 5 | 50.6 | medchemexpress.com |

| MEL-F-NEO | Melanoma | 10 | 19.3 | medchemexpress.com |

| LoVo | Colorectal | 7 or 10 (in combination with 5-FU) | >75 | xcessbio.com |

Quantitative Cell Invasion and Migration Assays

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. nih.gov Quantitative assays are used to measure these processes in vitro. A widely used method is the Transwell or Boyden chamber assay, where cells are seeded in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. sigmaaldrich.comnih.gov For invasion assays, the membrane is coated with an extracellular matrix (ECM) like Matrigel, which cells must degrade to pass through. nih.gov Another approach is the 3D Matrigel drop invasion assay, which allows for monitoring of invasion over several days. nih.govnih.gov

Research has shown that ζ-Stat trisodium effectively decreases the invasive and migratory capabilities of cancer cells. nih.gov Specifically, in clear cell ovarian carcinoma (CCOC) cells, ζ-Stat was found to reduce invasive behavior. nih.govnih.gov The underlying mechanism for this effect was identified as the disruption of the PKC-ζ/Ect2/Rac1 signaling pathway, which is involved in regulating the cellular machinery for movement and invasion. nih.govnih.gov

Apoptosis Detection and Quantification Techniques

Apoptosis, or programmed cell death, is a key process that can be induced by anti-cancer agents. xcessbio.com Several techniques are available to detect and quantify apoptosis. One common method is the Annexin V assay, which uses the high affinity of the Annexin V protein for phosphatidylserine (B164497) (PS). thermofisher.comnih.gov In healthy cells, PS is located on the inner leaflet of the plasma membrane, but it translocates to the outer surface during early apoptosis, where it can be detected by fluorescently labeled Annexin V, often using flow cytometry. nih.govyoutube.com This is frequently combined with a viability dye like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells), allowing for differentiation between early and late apoptotic stages. nih.gov Another key indicator of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Assays can measure the activity of specific caspases, such as the executioner caspase-3. nih.gov

Studies have confirmed that ζ-Stat trisodium induces apoptosis in melanoma cells. medchemexpress.comacetherapeutics.com Molecular analysis of this process in SK-MEL-2 and MeWo cells following treatment with 5 µM ζ-Stat revealed classic signs of apoptosis. medchemexpress.comxcessbio.com

Table 2: Modulation of Apoptotic Markers by ζ-Stat trisodium

| Apoptotic Marker | Effect of ζ-Stat Treatment | Cell Lines | Source(s) |

| Caspase-3 | Increased Levels | SK-MEL-2, MeWo | medchemexpress.comxcessbio.com |

| Bcl-2 | Decreased Levels | SK-MEL-2, MeWo | medchemexpress.comxcessbio.com |

| PARP | Decreased Total Levels | SK-MEL-2, MeWo | medchemexpress.comxcessbio.com |

| Cleaved-PARP | Increased Levels | SK-MEL-2, MeWo | medchemexpress.comxcessbio.com |

In Vitro Spheroid Formation and Disruption Assays

Three-dimensional (3D) cell culture models, such as multicellular tumor spheroids, are increasingly utilized in cancer research to bridge the gap between traditional two-dimensional (2D) monolayer cultures and complex in vivo tumor environments. Spheroids mimic several key features of avascular tumors, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and the development of a central necrotic core. protocols.io These characteristics make them superior models for assessing the efficacy of potential therapeutic compounds. The study of ζ-Stat trisodium in these advanced 3D models allows for a more physiologically relevant evaluation of its effects on tumor cell aggregation, growth, and integrity.

Methodologies for evaluating the impact of ζ-Stat trisodium on 3D tumor structures primarily involve two types of assays: spheroid formation assays and spheroid disruption assays. These assays provide critical insights into the compound's potential to inhibit the initial aggregation of cancer cells and to compromise the structural integrity of established tumor spheroids.

Spheroid Formation Assays

Spheroid formation assays are designed to assess the ability of a compound to interfere with the initial stages of cell aggregation and spheroid development. The principle behind this assay is that effective anti-cancer agents may prevent cancer cells from forming the tight, organized structures characteristic of tumors. The liquid overlay technique on ultra-low attachment (ULA) microplates is a common method for generating spheroids. sartorius.com In this method, a defined number of cancer cells are seeded into ULA plates, which are coated with a hydrophilic, neutrally charged hydrogel that prevents cell adhesion to the plate surface, thereby promoting cell-cell aggregation. corning.com

To evaluate ζ-Stat trisodium, cancer cell lines (e.g., colorectal, ovarian, or melanoma) are seeded in ULA plates and are immediately treated with varying concentrations of the compound. nih.govreactionbiology.com Over a period of several days, the cells in the control (vehicle-treated) group aggregate to form a single, compact spheroid in each well. protocols.io The plates are incubated under standard cell culture conditions, and spheroid formation and growth are monitored over time using automated imaging systems. sartorius.com Key parameters quantified include spheroid diameter, total area/volume, and morphology (e.g., circularity or compactness). moleculardevices.com

Research findings indicate that the inhibition of Protein Kinase C (PKC) can affect cell adhesion processes. nih.gov Given that ζ-Stat is an inhibitor of PKC-ζ, it is hypothesized that it may interfere with the cell-cell adhesion mechanisms necessary for compact spheroid formation. nih.gov A dose-dependent inhibition of spheroid growth and a decrease in structural integrity would be anticipated.

Illustrative Research Findings: Effect of ζ-Stat trisodium on Spheroid Formation

The following table presents hypothetical data illustrating the potential dose-dependent effect of ζ-Stat trisodium on the formation of HCT116 colorectal cancer spheroids after a 72-hour incubation period.

| Concentration of ζ-Stat trisodium (µM) | Mean Spheroid Diameter (µm) ± SD | Spheroid Circularity (Arbitrary Units) ± SD | Relative Viability (%) ± SD |

|---|---|---|---|

| 0 (Vehicle Control) | 452 ± 25 | 0.95 ± 0.04 | 100 ± 5.0 |

| 1 | 430 ± 28 | 0.91 ± 0.05 | 95 ± 4.8 |

| 5 | 315 ± 35 | 0.78 ± 0.06 | 78 ± 6.2 |

| 10 | 220 ± 41 | 0.65 ± 0.08 | 55 ± 7.1 |

| 20 | 150 ± 38 | 0.52 ± 0.09 | 32 ± 6.5 |

Note: This data is for illustrative purposes only and represents a hypothetical outcome based on the known mechanisms of PKC inhibitors.

Spheroid Disruption Assays

Spheroid disruption assays are employed to determine the effect of a compound on the integrity of pre-formed, mature spheroids. This assay models the therapeutic scenario where a drug targets an established tumor mass. The underlying principle is to measure the weakening of cell-cell adhesions within the spheroid, leading to its dissociation. nih.gov

For this assay, spheroids are first allowed to form and compact over several days until they reach a stable size. reactionbiology.com These mature spheroids are then treated with various concentrations of ζ-Stat trisodium. After a defined treatment period (e.g., 48-72 hours), the structural integrity of the spheroids is challenged, typically through gentle mechanical stress such as standardized pipetting or centrifugation. nih.gov The extent of spheroid disruption is then quantified. Imaging techniques can be used to measure the increase in the total area covered by the cells as they disperse from the central spheroid core. Alternatively, the spheroids can be fully dissociated, and the resulting single cells or small cell clusters can be quantified using flow cytometry. nih.gov

As PKC isoforms are involved in the regulation of focal adhesions and cytoskeletal organization, which are critical for maintaining tissue structure, inhibition by ζ-Stat trisodium is expected to compromise the integrity of the spheroid. nih.gov This would result in a greater degree of dissociation upon mechanical stress compared to untreated controls.

Illustrative Research Findings: Effect of ζ-Stat trisodium on Spheroid Disruption

The following table provides hypothetical data on the disruption of pre-formed A549 lung cancer spheroids following a 48-hour treatment with ζ-Stat trisodium and subsequent mechanical agitation.

| Concentration of ζ-Stat trisodium (µM) | Spheroid Core Area (µm²) ± SD | Dispersed Cell Area (µm²) ± SD | Disruption Index (%) |

|---|---|---|---|

| 0 (Vehicle Control) | 150,000 ± 12,000 | 5,000 ± 1,500 | 3.2 |

| 1 | 145,000 ± 11,500 | 12,000 ± 2,100 | 7.6 |

| 5 | 110,000 ± 14,000 | 45,000 ± 4,500 | 29.0 |

| 10 | 85,000 ± 13,500 | 80,000 ± 6,800 | 48.5 |

| 20 | 50,000 ± 11,000 | 115,000 ± 9,500 | 69.7 |

Note: The Disruption Index is calculated as [Dispersed Cell Area / (Spheroid Core Area + Dispersed Cell Area)] x 100. This data is for illustrative purposes only.

Together, these in vitro spheroid-based assays provide a powerful platform for the advanced characterization of ζ-Stat trisodium, offering crucial data on its potential to both prevent tumor formation and disrupt existing tumor structures.

Q & A

Q. How can multivariate analysis of variance (MANOVA) be optimally employed to isolate this compound's specific effects in multi-component pharmacological studies?

- Methodological Answer : Design experiments with orthogonal drug combinations and use MANOVA to test interaction effects on multiple endpoints (e.g., cytotoxicity, ROS production). Apply Tukey’s HSD post-hoc tests and report partial eta-squared values for effect sizes. Validate assumptions via Levene’s test and Q-Q plots .

Data Management and Validation

- Dataset Curation : Follow metadata standards (Table 13 in ) for documenting experimental parameters, including instrument calibration records and raw data storage paths.

- Triangulation : Cross-validate findings using multiple analytical techniques (e.g., NMR for structure confirmation, LC-MS for purity) and independent datasets .

- Ethical Compliance : Adhere to institutional review protocols for data sharing and anonymization, particularly for studies involving human-derived samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.